molecular formula C15H22N2O5S B5335526 2,5-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide

2,5-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide

Cat. No.: B5335526
M. Wt: 342.4 g/mol
InChI Key: OKQQWSQIDWFFPP-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide is an organic compound with the molecular formula C15H22N2O5S It is characterized by the presence of methoxy groups, a pyrrolidinyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide typically involves multiple steps. One common approach is the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 3-(2-oxo-1-pyrrolidinyl)propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

2,5-Dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxybenzenesulfonamide: Lacks the pyrrolidinyl group, making it less complex.

    N-[3-(2-Oxo-1-pyrrolidinyl)propyl]benzenesulfonamide: Lacks the methoxy groups, affecting its reactivity and properties.

Uniqueness

2,5-Dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide is unique due to the combination of methoxy, pyrrolidinyl, and benzenesulfonamide groups. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2,5-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-21-12-6-7-13(22-2)14(11-12)23(19,20)16-8-4-10-17-9-3-5-15(17)18/h6-7,11,16H,3-5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQQWSQIDWFFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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